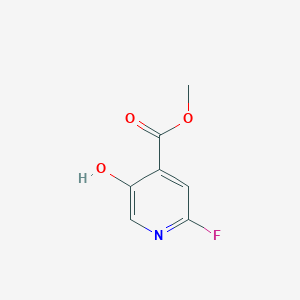

Methyl 2-fluoro-5-hydroxyisonicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

methyl 2-fluoro-5-hydroxypyridine-4-carboxylate |

InChI |

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 |

InChI Key |

KPCKZTLGKBZFCY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1O)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Fluoro 5 Hydroxyisonicotinate

Retrosynthetic Analysis and Key Strategic Disconnections

A retrosynthetic analysis of Methyl 2-fluoro-5-hydroxyisonicotinate reveals several plausible pathways for its construction. The most straightforward disconnection is at the ester linkage, which simplifies the target molecule to 2-fluoro-5-hydroxyisonicotinic acid. This approach isolates the challenge to the formation of the substituted pyridine (B92270) core.

Further disconnection of the isonicotinic acid intermediate suggests a few key strategies:

Functionalization of a Pre-formed Pyridine Ring: This is the most common approach. The strategy involves starting with a simpler, commercially available pyridine derivative and introducing the required fluoro, hydroxyl, and carboxyl groups in a stepwise, regioselective manner.

Pyridine Ring Formation: A more convergent approach involves constructing the pyridine ring from acyclic precursors already bearing some of the required functionality. Methods like the Hantzsch pyridine synthesis could be adapted, although achieving the specific substitution pattern can be complex.

For the functionalization strategy, a primary disconnection involves the C4-carboxyl group. This group can be retrosynthetically derived from the oxidation of a methyl group (at the 4-position) or via a metallation-carboxylation sequence. The fluoro and hydroxyl groups can be traced back to other functionalities, such as an amino group (for diazotization-fluorination/hydroxylation) or a methoxy (B1213986) group (for deprotection to a hydroxyl group). A plausible retrosynthetic pathway is outlined below, starting from a substituted picoline.

Figure 1: Retrosynthetic Pathway for this compound

This analysis identifies 2-fluoro-5-hydroxy-4-methylpyridine as a key intermediate, which itself can be built from simpler pyridine precursors.

Synthesis of Primary Precursors and Intermediates

The success of a multi-step synthesis hinges on the efficient preparation of key precursors. Based on the retrosynthetic analysis, the synthesis of a functionalized 4-methylpyridine (B42270) (4-picoline) is a critical objective.

One common starting material for such syntheses is 2-amino-5-fluoropyridine. A novel route for its synthesis starts from 2-aminopyridine, proceeding through steps of nitration, amino acetylation, nitro group reduction, diazotization, a Schiemann reaction for fluorination, and finally hydrolysis. researchgate.net

Another crucial intermediate is a 2-fluoro-5-hydroxypyridine (B1302969) derivative. The synthesis of 5-fluoro-2-hydroxypyridine, for instance, has been achieved by the demethylation of 5-fluoro-2-methoxypyridine (B1304894) using strong acids like HCl or HBr. chemicalbook.com This highlights a common strategy where the hydroxyl group is protected as a more stable methyl ether during initial synthetic steps.

A hypothetical pathway to the key intermediate, 2-fluoro-5-methoxy-4-methylpyridine, could start from a commercially available lutidine (dimethylpyridine) derivative. The synthesis would involve a sequence of regioselective nitration, reduction, diazotization, and substitution reactions to install the required fluoro and methoxy groups.

Direct Synthetic Approaches to the Core Isonicotinate (B8489971) Structure

With key precursors in hand, the focus shifts to the regioselective construction of the final isonicotinate structure.

Achieving the correct substitution pattern on the pyridine ring requires careful consideration of the directing effects of the existing substituents. The pyridine nitrogen and electron-withdrawing groups (like fluorine) deactivate the ring towards electrophilic substitution, making reactions often require harsh conditions. chemrxiv.org

For an intermediate like 2-fluoro-5-hydroxypyridine, introducing a substituent at the C4 position is a primary challenge. Directed ortho-metalation (DoM) is a powerful strategy. A directing group, such as a pivalamide, can be installed on the hydroxyl group to direct a strong base (like s-BuLi) to deprotonate the adjacent C4 position. The resulting lithiated species can then react with an electrophile, such as methyl iodide, to install the methyl group, which is a precursor to the carboxyl function.

The introduction of fluorine and hydroxyl groups is a pivotal part of the synthesis.

Fluorination: The Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyridine, is a classic method for introducing fluorine. researchgate.net More modern methods may involve nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a 2-chloro or 2-nitropyridine (B88261) derivative, using a fluoride (B91410) source like KF or CsF. guidechem.com

Hydroxylation: A hydroxyl group can be introduced by several methods. Demethylation of a methoxypyridine using reagents like HBr or BBr3 is a common final step. chemicalbook.com Alternatively, a Sandmeyer-type reaction on a diazonium salt can yield the hydroxyl group directly. Direct hydroxylation of the pyridine ring is also possible, for example, by reacting a pyridine compound with elemental fluorine in water. google.com

The table below summarizes common conditions for these transformations on pyridine rings.

| Transformation | Reagents & Conditions | Typical Yield (%) | Reference Example |

| Fluorination | 1. NaNO₂, HBF₄, 0°C; 2. Heat | 50-60 | Schiemann reaction on aminopyridines. researchgate.net |

| Hydroxylation | 48% HBr, 100°C, 6h | ~50 | Demethylation of a methoxypyridine. chemicalbook.com |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | >90 | Bromination of activated pyridines. researchgate.net |

This is an interactive data table. Yields are representative and can vary based on the specific substrate.

The final step in the proposed synthesis is the esterification of the 2-fluoro-5-hydroxyisonicotinic acid intermediate. This is typically a high-yielding and straightforward transformation.

Fischer Esterification: The most direct method involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol or by removing the water formed.

Acyl Chloride Formation: Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-fluoro-5-hydroxyisonicotinoyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to afford the final methyl ester product.

Advanced Catalytic Methods in Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve C-H functionalization, offering more direct and efficient routes to complex molecules. beilstein-journals.orgnih.gov These methods can potentially streamline the synthesis of this compound.

Palladium-Catalyzed C-H Carboxylation: Instead of installing a methyl group and oxidizing it, it may be possible to directly carboxylate the C4-H bond of a 2-fluoro-5-hydroxypyridine derivative. Palladium catalysts, in the presence of a suitable directing group and a CO source, can facilitate this transformation, although achieving high regioselectivity at the C4 position can be challenging.

Rhodium and Ruthenium Catalysis: Rh(III) and Ru(II) catalysts have also been developed for the C-H functionalization of pyridines. nih.gov For example, an amide-directed C-H activation could be employed to introduce a functional handle at the C3 position, which could then be elaborated to the final product, though this would represent a different synthetic strategy.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful tool for the functionalization of pyridine rings. mdpi.com While a direct synthesis of this compound via a single cross-coupling step is not prominently described, a plausible route can be envisioned through the sequential introduction of the required functional groups on a pre-functionalized pyridine core.

One potential strategy involves starting with a dihalopyridine derivative, such as 2,5-dihalopyridine-4-carboxylic acid or its ester. A selective cross-coupling reaction could be employed to introduce one of the functional groups. For instance, a Buchwald-Hartwig amination or a related C-N coupling reaction could be used to install a protected amino group at the 5-position, which can later be converted to a hydroxyl group. Subsequently, a nucleophilic aromatic substitution or a transition-metal-catalyzed fluorination could be employed to introduce the fluorine atom at the 2-position. nih.gov

Another approach could involve the carbonylation of a dihalopyridine precursor. For example, a palladium-catalyzed carbonylation of a 2-fluoro-5-halopyridine in the presence of methanol could directly install the methyl ester at the 4-position. google.com The synthesis of the 2-fluoro-5-halopyridine starting material could be achieved through various fluorination techniques. researchgate.net

A key challenge in these approaches is achieving the desired regioselectivity. The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the position of the incoming group. Careful selection of the catalyst, ligands, and reaction conditions is essential to control the outcome of the cross-coupling reactions.

Table 1: Potential Transition Metal-Mediated Reactions in the Synthesis of Functionalized Pyridines

| Reaction Type | Catalyst/Reagents | Potential Application in Synthesis |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | C-C bond formation for introducing substituents |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Introduction of a protected amino group |

| Carbonylation | Pd catalyst, CO, alcohol | Formation of the methyl ester group |

| C-H Functionalization | Various transition metals (Pd, Rh, Ir) | Direct introduction of functional groups |

Organocatalysis in Auxiliary Transformations

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis for a wide range of organic transformations. rsc.org In the context of synthesizing this compound, organocatalysis can be instrumental in auxiliary transformations such as asymmetric reactions or specific functional group interconversions.

For instance, if a chiral center were to be introduced into the molecule, organocatalytic methods could provide high enantioselectivity. While the target molecule itself is achiral, organocatalysis could be relevant in the synthesis of more complex derivatives.

More directly, organocatalysts can be employed for specific reactions like fluorination or hydroxylation under mild conditions. For example, certain organocatalysts can activate fluorinating agents, enabling the regioselective introduction of fluorine onto the pyridine ring. Similarly, organocatalytic oxidation methods could be explored for the hydroxylation of a suitable pyridine precursor.

A notable application of organocatalysis is in the activation of pyridine N-oxides. The N-oxide can act as a handle to direct functionalization to specific positions of the pyridine ring. Subsequent removal of the N-oxide group would then yield the desired substituted pyridine. This strategy, often facilitated by organocatalysts, can provide access to substitution patterns that are difficult to achieve through direct C-H functionalization. nih.gov

Mechanistic Elucidation of Synthetic Pathways

The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. For the synthesis of this compound, understanding the mechanisms of the key bond-forming reactions is crucial.

In transition metal-mediated cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation (in the case of Suzuki or similar couplings), and reductive elimination. The nature of the ligands on the metal center significantly influences the efficiency and selectivity of these steps. For instance, in a palladium-catalyzed fluorination, the mechanism might involve the oxidative addition of a halopyridine to a Pd(0) complex, followed by a fluoride transfer from a fluorinating agent, and subsequent reductive elimination to yield the fluorinated pyridine.

The mechanism of organocatalytic reactions often involves the formation of reactive intermediates through the interaction of the substrate with the catalyst. For example, in an aminocatalyzed reaction, the formation of an iminium or enamine intermediate can activate the substrate for subsequent transformations. Mechanistic studies, often involving spectroscopic techniques and computational modeling, can provide insights into the structure and reactivity of these intermediates. researchgate.net

The photochemical valence isomerization of pyridine N-oxides to introduce a hydroxyl group at the C3 position proceeds through a proposed mechanism involving the formation of an oxaziridine (B8769555) intermediate upon irradiation. This is followed by N-O bond homolysis to a diradical intermediate, which then rearranges to a highly strained epoxide. Acid-promoted ring-opening and rearomatization then afford the C3-hydroxylated pyridine. nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The application of these principles to the synthesis of this compound would involve several considerations.

One key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. Water is an ideal green solvent, and reactions that can be performed in aqueous media are highly desirable. rsc.org Solvent-free reactions or the use of recyclable ionic liquids are other sustainable approaches.

Catalysis, both transition metal- and organo-catalysis, is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity under milder conditions, reducing energy consumption and waste generation. The development of recyclable catalysts is an active area of research to further enhance the sustainability of these processes.

Table 2: Application of Green Chemistry Principles to Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing addition and cycloaddition reactions. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. |

| Designing Safer Chemicals | The target molecule itself may have a favorable toxicological profile. |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or solvent-free conditions. |

| Design for Energy Efficiency | Employing catalytic reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the pyridine core. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Utilizing highly efficient and selective catalysts to reduce waste and energy. |

| Design for Degradation | Designing the final product to be biodegradable after its intended use. |

| Real-time analysis for Pollution Prevention | In-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |

Chemical Reactivity and Derivatization Strategies of Methyl 2 Fluoro 5 Hydroxyisonicotinate

Reactivity at the Fluorine Position

The fluorine atom at the C-2 position of the pyridine (B92270) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the ester group at the C-4 position. This electronic arrangement makes the C-2 carbon electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of pyridine chemistry, and the high electronegativity of the fluorine atom makes it an excellent leaving group in this context. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent. A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a diverse array of 2-substituted pyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Fluoropyridine Analogs

| Nucleophile | Reagent | Product | Conditions | Yield (%) |

| O-Nucleophile | Sodium Methoxide (B1231860) | 2-Methoxy-5-hydroxypyridine-4-carboxylate | MeOH, reflux | High |

| N-Nucleophile | Ammonia | 2-Amino-5-hydroxypyridine-4-carboxylate | NH3 (aq), heat | Moderate |

| S-Nucleophile | Sodium Thiophenoxide | 2-(Phenylthio)-5-hydroxypyridine-4-carboxylate | DMF, room temp. | Good |

Note: The data in this table is illustrative and based on the general reactivity of 2-fluoropyridines. Specific yields for Methyl 2-fluoro-5-hydroxyisonicotinate may vary.

Defluorination and Hydrodefluorination Pathways

While SNAr is the predominant reaction at the fluorine position, defluorination and hydrodefluorination pathways can also be accessed under specific conditions. Catalytic hydrodefluorination of fluorinated pyridines has been achieved using transition metal catalysts, such as rhodium complexes, in the presence of a hydride source. This reaction replaces the fluorine atom with a hydrogen atom, providing a route to 2-unsubstituted pyridine derivatives. However, in some cases, hydrodefluorination can be an undesired side reaction during hydrogenation of the pyridine ring. For instance, the hydrogenation of 2- and 4-fluoropyridine (B1266222) derivatives can sometimes lead to the formation of hydrodefluorinated products as the major species. nih.gov

Transformations of the Hydroxyl Functionality

The hydroxyl group at the C-5 position offers another handle for the chemical modification of this compound. It can readily undergo reactions typical of phenolic hydroxyl groups.

Esterification and Etherification Reactions

The hydroxyl group can be acylated to form esters or alkylated to form ethers. Esterification can be achieved using various methods, including the Fischer esterification with a carboxylic acid in the presence of an acid catalyst, or by reaction with an acyl halide or anhydride (B1165640) in the presence of a base. masterorganicchemistry.commasterorganicchemistry.com Etherification is typically carried out by reacting the hydroxyl group with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate.

Table 2: Representative Esterification and Etherification Reactions of Hydroxypyridine Analogs

| Reaction Type | Reagent | Product | Conditions |

| Esterification | Acetic Anhydride | Methyl 2-fluoro-5-acetoxyisonicotinate | Pyridine, room temp. |

| Etherification | Methyl Iodide | Methyl 2-fluoro-5-methoxyisonicotinate | K2CO3, Acetone, reflux |

Note: This table provides general conditions for these transformations on similar substrates.

Oxidation Reactions and Selectivity Studies

The oxidation of the hydroxyl group on the pyridine ring can be challenging due to the potential for over-oxidation or reaction at other sites of the molecule. The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine counterparts is a well-established transformation, often employing mild oxidizing agents. researchgate.net However, the direct oxidation of a hydroxyl group on a pyridine ring to a ketone (pyridinone) generally requires specific reagents to avoid side reactions. For instance, the oxidation of 5-hydroxypyrimidine (B18772) nucleosides has been shown to yield hydantoin (B18101) derivatives through a complex reaction pathway. nih.gov

Condensation Reactions and Heterocycle Formation

The hydroxyl group, in concert with the adjacent ring positions, can participate in condensation reactions to form fused heterocyclic systems. For example, condensation reactions of hydroxypyrimidines with carbonyl compounds can lead to the formation of various fused ring systems. chemicalbook.com The synthesis of oxazole (B20620) and thiazole (B1198619) rings are particularly relevant derivatization strategies. The Robinson-Gabriel synthesis, for instance, allows for the formation of oxazoles from α-acylamino ketones. pharmaguideline.com Similarly, the Hantzsch thiazole synthesis provides a route to thiazoles from α-haloketones and thioamides. wikipedia.orgpharmaguideline.com While direct condensation from this compound would require prior functionalization, these methods highlight the potential for forming complex heterocyclic structures from this versatile scaffold.

Reactions Involving the Carboxylic Ester Group

The methyl ester group at the 4-position of the pyridine ring is a key site for chemical modification. It can undergo a variety of transformations, including hydrolysis, transesterification, amidation, and reduction, to introduce diverse functionalities.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, typically employing alkali metal hydroxides such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding carboxylate salt, which upon acidification, gives the free carboxylic acid.

Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, which can modify the steric and electronic properties of the molecule. For instance, reaction with a higher boiling point alcohol in the presence of a catalytic amount of acid or base can drive the equilibrium towards the formation of the new ester.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | NaOH or KOH, H₂O/MeOH, heat | 2-fluoro-5-hydroxyisonicotinic acid |

| Transesterification | R'OH, cat. H⁺ or cat. RO⁻, heat | Alkyl 2-fluoro-5-hydroxyisonicotinate |

The carboxylic ester can be readily converted to a wide range of amides through reaction with primary or secondary amines. This amidation reaction is often carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The reactivity of the amine plays a significant role, with primary amines generally being more reactive than secondary amines due to steric hindrance chemscene.com. The use of amidoboranes has also been reported as an efficient method for the amidation of esters at room temperature without the need for a catalyst researchgate.net.

The reduction of the methyl ester group can lead to the corresponding primary alcohol, 4-(hydroxymethyl)-2-fluoro-5-hydroxypyridine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing esters chemistrysteps.comlibretexts.orgochemacademy.comyoutube.comyoutube.com. The reaction is usually performed in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) masterorganicchemistry.com.

| Reaction | Reagents and Conditions | Product |

| Amidation | R'R''NH, heat | N,N-disubstituted-2-fluoro-5-hydroxyisonicotinamide |

| Reduction | LiAlH₄, dry ether or THF, then H₃O⁺ workup | (2-fluoro-5-hydroxypyridin-4-yl)methanol |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating hydroxyl group at the 5-position can facilitate electrophilic attack under certain conditions. Conversely, the electron-deficient nature of the ring, further enhanced by the fluorine atom at the 2-position, makes it susceptible to nucleophilic aromatic substitution.

Electrophilic aromatic substitution reactions such as nitration and halogenation on the pyridine ring are challenging. The pyridine nitrogen is basic and can be protonated under acidic reaction conditions, which further deactivates the ring towards electrophiles. While the hydroxyl group is an activating ortho-, para-director, the strong deactivating effect of the pyridine nitrogen and the fluorine atom makes predicting the regioselectivity complex.

Nucleophilic aromatic substitution (SNA_r_) is a more facile process for this molecule, particularly at the 2-position, where the fluorine atom serves as a good leaving group, activated by the ring nitrogen. The reaction proceeds through a Meisenheimer-like intermediate. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride ion. The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions masterorganicchemistry.comnih.govnih.gov. For instance, the reaction with sodium methoxide would be expected to yield Methyl 2-methoxy-5-hydroxyisonicotinate.

Chemo- and Regioselectivity in Multi-functionalized Reactions

The presence of multiple reactive sites in this compound—the ester, the hydroxyl group, and the fluorinated pyridine ring—raises important questions of chemo- and regioselectivity. The outcome of a reaction will depend on the nature of the reagent and the reaction conditions.

For example, in a reaction with an amine, a competition between amidation of the ester and nucleophilic aromatic substitution of the fluorine atom can occur. Studies on similar systems have shown that it is possible to selectively achieve amidation without substitution of the fluoride under controlled conditions nih.gov. The hydroxyl group can also participate in reactions such as O-alkylation. The relative reactivity of the different sites can be modulated by the choice of reagents and protecting group strategies. For instance, the hydroxyl group can be protected to direct reactivity towards the other functional groups. The tautomerism of the 5-hydroxypyridine moiety to the corresponding pyridone form can also influence the regioselectivity of alkylation, leading to either N- or O-alkylation products rsc.orggoogle.comresearchgate.net.

Metal-Catalyzed Functionalization of Unactivated C-H Bonds

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating molecular complexity. In the context of this compound, metal-catalyzed C-H functionalization can potentially occur at the C-3 and C-6 positions of the pyridine ring. Various transition metals, including palladium, rhodium, and ruthenium, have been shown to catalyze the C-H functionalization of pyridines nih.govbeilstein-journals.orgresearchgate.netacs.orgnih.gov.

The regioselectivity of C-H functionalization is often directed by the coordination of the metal catalyst to the pyridine nitrogen or other functional groups. For electron-rich pyridine derivatives, C-H activation can be facilitated. The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the site of functionalization nih.gov. For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at the vacant positions of the pyridine ring. Similarly, ruthenium-catalyzed C-H activation offers a pathway for various transformations, including alkylation and alkenylation nih.govacs.org. The specific substitution pattern of this compound, with its combination of electron-donating and electron-withdrawing groups, presents an interesting substrate for exploring regioselective C-H functionalization.

Theoretical and Computational Studies of Methyl 2 Fluoro 5 Hydroxyisonicotinate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding of molecules like Methyl 2-fluoro-5-hydroxyisonicotinate. Methods such as DFT with the B3LYP hybrid functional and a basis set like 6-311++G(d,p) would provide a detailed understanding of the molecule's geometry and electron distribution.

The geometry of the pyridine (B92270) ring is expected to be largely planar, though the substituents will induce subtle distortions. The highly electronegative fluorine atom at the C2 position would shorten the C2-F bond and also influence adjacent ring bonds. rsc.org The C2-N bond, for instance, may be shorter compared to unsubstituted pyridine due to the inductive electron-withdrawing effect of fluorine. The electron-donating hydroxyl (-OH) group at C5 and the electron-withdrawing methyl ester (-COOCH₃) group at C4 will further modulate the ring's geometry and electronic landscape. The interplay of these groups—the π-donating OH group and the inductively withdrawing F and π-withdrawing ester—creates a complex electronic environment that dictates the molecule's properties. ekb.eg

Table 1: Predicted Geometrical Parameters for this compound (Hydroxy Tautomer) This table presents hypothetical but realistic bond lengths and angles based on DFT calculations of similar substituted pyridine molecules. Actual values would require specific computation.

| Parameter | Predicted Value | Rationale |

| Bond Lengths (Å) | ||

| C2-F | 1.34 Å | Typical C-F bond length in fluoroaromatics. |

| C5-O(H) | 1.36 Å | Typical C-O bond in phenols/hydroxypyridines. |

| C4-C(ester) | 1.50 Å | Standard C-C single bond connecting ring to ester. |

| C(ester)=O | 1.21 Å | Characteristic of a carbonyl double bond in an ester. |

| **Bond Angles (°) ** | ||

| F-C2-N1 | 117° | Fluorine substitution slightly perturbs the ring angle. |

| C4-C5-O | 119° | Typical angle for a hydroxyl group on an aromatic ring. |

| N1-C4-C(ester) | 122° | Steric influence from the ester group can widen this angle. |

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. ekb.egscirp.org

For this compound, the HOMO is expected to have significant electron density on the pyridine ring, with major contributions from the electron-donating 5-hydroxy group. The LUMO, conversely, would likely be distributed over the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing fluorine and methyl isonicotinate (B8489971) groups. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. scirp.org

Table 2: Predicted Frontier Orbital Energies Illustrative energies calculated at a representative DFT level for understanding reactivity trends.

| Orbital | Predicted Energy (eV) | Significance |

| HOMO | -6.5 eV | Indicates ionization potential; site of electrophilic attack. |

| LUMO | -1.8 eV | Indicates electron affinity; site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A moderate gap suggesting reasonable kinetic stability. |

These values suggest the molecule is a potential electron donor at the hydroxyl-rich part of the ring and an electron acceptor at sites influenced by the fluoro and ester groups.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily governed by three factors: the orientation of the methyl ester group, the potential for intramolecular hydrogen bonding, and, most significantly, tautomerism.

Ester Group Rotation: Rotation around the C4-C(ester) single bond would lead to different conformers. The planar conformation, where the carbonyl group is coplanar with the pyridine ring, is likely to be the most stable due to π-conjugation.

Tautomerism: Hydroxypyridines are well-known to exist in equilibrium with their pyridone tautomers. nih.gov In this case, the 5-hydroxy form can tautomerize to 1H-pyridin-4-one, where the proton from the hydroxyl group moves to the ring nitrogen. Computational studies would be essential to determine the relative stability of these two tautomers. In the gas phase, the hydroxy form is often more stable, but in polar solvents, the more polar pyridone (zwitterionic) form can be significantly stabilized. nih.govacs.org

Intramolecular Interactions: In the 5-hydroxy tautomer, an intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the carbonyl oxygen of the ester group, forming a stable six-membered ring. Such an interaction would significantly influence the molecule's preferred conformation and chemical properties. researchgate.net

Table 3: Hypothetical Relative Energies of Tautomers and Conformers Relative free energies (ΔG) in kcal/mol, calculated in the gas phase, illustrating the likely stability order.

| Species | Description | ΔG (kcal/mol) |

| Tautomer 1 (T1) | 5-Hydroxy form with intramolecular H-bond | 0.0 (Reference) |

| Tautomer 1 (T1a) | 5-Hydroxy form, no H-bond (rotated ester) | +2.5 |

| Tautomer 2 (T2) | 1H-Pyridin-4-one form | +1.5 |

These hypothetical data suggest that the 5-hydroxy form, stabilized by an intramolecular hydrogen bond, is likely the most stable species in the gas phase, though the pyridone tautomer is also energetically accessible.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. For this molecule, distinctive shifts would be expected. The proton of the OH group would be identifiable, and the remaining two aromatic protons would show splitting patterns determined by their positions relative to each other and the fluorine atom. In the ¹³C NMR spectrum, the carbon atoms attached to fluorine (C2) and the ester group (C4) would show characteristic shifts and C-F coupling constants. elsevierpure.com

Vibrational Spectroscopy (IR and Raman): Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. nih.govnih.gov This is particularly useful for distinguishing between the hydroxy and pyridone tautomers, which would have distinct vibrational signatures. The hydroxy form would show a characteristic O-H stretching band (~3400-3600 cm⁻¹), while the pyridone form would exhibit an N-H stretching band (~3300-3500 cm⁻¹) and a shift in the C=O stretching frequency. elsevierpure.com

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers Illustrative frequencies to distinguish between the two primary tautomeric forms.

| Vibrational Mode | 5-Hydroxy Tautomer | 1H-Pyridin-4-one Tautomer |

| O-H Stretch | ~3550 | Absent |

| N-H Stretch | Absent | ~3450 |

| C=O Stretch (Ester) | ~1725 | ~1720 |

| C=O Stretch (Ring) | Absent | ~1660 |

Reaction Mechanism Modeling and Transition State Characterization

DFT calculations are instrumental in modeling reaction mechanisms, allowing for the characterization of reactants, products, intermediates, and transition states. oberlin.edu A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. libretexts.orgucsb.edu

For this compound, several reactions could be modeled:

Electrophilic Aromatic Substitution: The directing effects of the substituents would determine the site of substitution. The -OH group is a strong activating ortho-, para-director, while the -F and -COOCH₃ groups are deactivating. Computational modeling of the transition states for substitution at the C3 and C6 positions would reveal the kinetic and thermodynamic favorability of each pathway. beilstein-journals.orgnih.gov

Nucleophilic Reactions: The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions.

Table 5: Hypothetical Activation Energies (ΔG‡) for Electrophilic Bromination Illustrative values (in kcal/mol) predicting the regioselectivity of an electrophilic attack.

| Position of Attack | ΔG‡ (kcal/mol) | Predicted Outcome |

| C3 | 28.5 | Minor product |

| C6 | 22.1 | Major product |

These hypothetical results suggest that electrophilic attack is most likely to occur at the C6 position, which is ortho to the strongly activating hydroxyl group and avoids steric hindrance from the adjacent ester group.

Solvation Models and Solvent Effects on Reactivity

Chemical processes in solution are profoundly influenced by the solvent. Computational models account for these effects using either implicit or explicit solvation models. wikipedia.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. wikipedia.orgfiveable.me They are computationally efficient and effective for capturing bulk solvent effects, such as the stabilization of polar or charged species.

Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation. This approach is computationally more demanding but is crucial for systems where specific solute-solvent interactions, like hydrogen bonding, are critical. stackexchange.com

For this compound, solvent effects would be particularly important in determining the tautomeric equilibrium. As noted earlier, polar protic solvents like water or methanol (B129727) would be expected to strongly solvate and stabilize the more polar 1H-pyridin-4-one tautomer through hydrogen bonding with the N-H and C=O groups, potentially shifting the equilibrium in its favor compared to the gas phase or nonpolar solvents. nih.govacs.orgrsc.org Similarly, reaction mechanisms involving charged intermediates or transition states would be significantly influenced by the polarity of the solvent.

Advanced Applications of Methyl 2 Fluoro 5 Hydroxyisonicotinate in Chemical Science

Utilization as a Building Block in Complex Molecule Synthesis

The inherent functionalities of "Methyl 2-fluoro-5-hydroxyisonicotinate"—a fluoro-substituted pyridine (B92270) ring, a hydroxyl group, and a methyl ester—make it a prime candidate for the synthesis of more complex molecular architectures.

Precursor for Novel Heterocyclic Systems

The pyridine core of "this compound" is a foundational element for the construction of a wide array of novel heterocyclic systems. The fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. The hydroxyl and methyl ester groups provide additional handles for synthetic transformations, such as etherification, esterification, and amidation, paving the way for the creation of diverse and complex heterocyclic scaffolds.

Intermediate in the Development of Advanced Organic Materials

Fluorinated organic compounds are increasingly utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs), liquid crystals, and polymers. The introduction of fluorine can enhance thermal stability, tune electronic properties, and influence molecular packing. "this compound" could serve as a key intermediate in the synthesis of such materials, with its distinct substitution pattern offering a means to fine-tune the properties of the final product.

Role in Methodological Development for Fluorinated Pyridine Chemistry

The development of new synthetic methodologies is crucial for advancing chemical science. The reactivity of "this compound" can be exploited to develop novel methods for the functionalization of fluorinated pyridines. For instance, the interplay between the fluorine, hydroxyl, and ester groups could lead to the discovery of new regioselective reactions, providing chemists with more efficient and precise tools for constructing complex fluorinated molecules.

Research into Ligand Precursors for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group in "this compound" can act as coordination sites for metal ions. This makes the compound a potential precursor for the synthesis of novel ligands for use in catalysis and coordination chemistry. The electronic properties of the resulting metal complexes can be modulated by the fluorine atom, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of chemical transformations.

Application in Non-Biological Chemical Probe Development

Chemical probes are essential tools for studying and understanding complex chemical and biological systems. The unique spectroscopic signatures often associated with fluorinated compounds make them attractive components of chemical probes. "this compound" could be elaborated into fluorescent or NMR-active probes for various non-biological applications, such as sensing and imaging of specific analytes or monitoring chemical reactions.

Analytical Methodologies for Research on Methyl 2 Fluoro 5 Hydroxyisonicotinate

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of Methyl 2-fluoro-5-hydroxyisonicotinate, serving to separate the compound from impurities, assess its purity, and monitor the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric pyridine (B92270) ring system.

For purity assessment, a gradient elution method is often preferred as it allows for the separation of impurities with a wide range of polarities. The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. This technique is also invaluable for reaction monitoring, where small aliquots of a reaction mixture are periodically analyzed to track the consumption of starting materials and the formation of the desired product.

Gas Chromatography (GC) can also be utilized, particularly for assessing the presence of volatile impurities. However, due to the relatively low volatility and polar nature of this compound, derivatization may be necessary to convert the hydroxyl group into a less polar and more volatile silyl (B83357) ether, for instance. A capillary column with a polar stationary phase would be suitable for this analysis, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of separated components.

Below is a hypothetical example of an HPLC method for the purity assessment of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

| Expected Retention Time | ~ 8.5 min |

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Interrogation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound.

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The coupling between the fluorine atom and the adjacent proton on the pyridine ring would result in a characteristic splitting pattern.

¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring. The carbon atoms bonded to or near the fluorine atom will exhibit splitting due to C-F coupling, which provides valuable structural information.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-F | - | ~158.0 (d, ¹JCF ≈ 240 Hz) |

| C3-H | ~7.50 (d, J ≈ 2.5 Hz) | ~120.0 (d, ³JCF ≈ 5 Hz) |

| C4-COOCH₃ | - | ~145.0 (d, ³JCF ≈ 15 Hz) |

| C5-OH | ~10.0 (s, br) | ~150.0 |

| C6-H | ~8.10 (s) | ~140.0 (d, ²JCF ≈ 20 Hz) |

| -COOCH₃ | ~3.90 (s) | ~165.0 |

| -COOCH₃ | - | ~52.5 |

d = doublet, s = singlet, br = broad, J = coupling constant in Hz. Predicted values are for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

In a typical mass spectrum, the molecule would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The fragmentation pattern observed in the mass spectrum provides further structural information. Expected fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.

| m/z | Proposed Fragment |

| 171.03 | [M]⁺ (Molecular Ion) |

| 140.02 | [M - OCH₃]⁺ |

| 112.02 | [M - COOCH₃]⁺ |

m/z values are predicted for the most abundant isotopes.

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3300 cm⁻¹), the C-H stretches of the aromatic ring and the methyl group (around 3100-2900 cm⁻¹), the C=O stretch of the ester (a strong band around 1730 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region), and the C-F stretch (a strong band in the 1250-1000 cm⁻¹ region).

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the pyridine ring.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3400-3200 (broad) | Weak |

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C-H Stretch (Aliphatic) | 3000-2850 | Moderate |

| C=O Stretch (Ester) | 1735-1715 | Moderate |

| C=C/C=N Stretch (Ring) | 1620-1450 | Strong |

| C-F Stretch | 1250-1000 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring. This data is crucial for understanding the packing of molecules in the crystal lattice and for correlating solid-state structure with physical properties.

The crystallographic analysis would reveal the planarity of the pyridine ring and the conformation of the methyl ester group relative to the ring. This detailed structural information is invaluable for computational chemistry studies and for understanding the molecule's interactions in a biological or material science context.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Approaches for Chiral Analogs

The introduction of chirality into molecular frameworks can profoundly influence their biological activity and material properties. The development of asymmetric methodologies to synthesize chiral analogs of Methyl 2-fluoro-5-hydroxyisonicotinate is a pivotal future research direction. Such endeavors would involve the enantioselective installation of stereocenters, potentially at the pyridine (B92270) ring or through modification of its substituents.

Future investigations could focus on transition-metal-catalyzed asymmetric hydrogenation of prochiral precursors or the use of chiral auxiliaries to direct stereoselective transformations. The design of novel chiral ligands for metals like rhodium, ruthenium, or iridium could enable highly enantioselective reductions or C-H functionalization reactions on the pyridine core. Furthermore, biocatalysis, employing enzymes such as ketoreductases or transaminases, could offer a green and highly selective alternative for producing enantiopure derivatives. The successful development of these asymmetric syntheses would provide access to a new library of chiral building blocks for drug discovery and materials science.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of chemical research is increasingly reliant on automation and high-throughput experimentation (HTE). chemrxiv.org Integrating the synthesis and screening of this compound derivatives with these platforms represents a significant opportunity to expedite the discovery of new applications. Automated synthesis platforms can rapidly generate a diverse library of analogs by systematically varying the substituents on the pyridine ring. mdpi.com

High-throughput screening could then be employed to evaluate these libraries for a range of properties, from biological activity against various therapeutic targets to performance as catalysts or components in electronic materials. The data generated from these high-throughput experiments can be used to build structure-activity relationship (SAR) and structure-property relationship (SPR) models, which can, in turn, guide the design of next-generation compounds with enhanced performance. The implementation of machine learning algorithms to analyze these large datasets could further accelerate the optimization process. chemrxiv.org

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the fluorine atom and the pyridine nitrogen in this compound suggest the potential for unconventional reactivity patterns. Future research should aim to explore and harness these properties to achieve unprecedented chemical transformations. For instance, the fluorine atom can act as a directing group in C-H activation reactions or participate in novel coupling chemistries.

Investigations into the dearomatization of the pyridine ring could lead to the synthesis of complex, three-dimensional scaffolds. Furthermore, the interplay between the hydroxyl and ester functionalities could be exploited in novel cascade reactions to build molecular complexity in a single step. The development of new catalytic systems that can selectively activate and functionalize the various positions of the pyridine ring will be crucial in unlocking its full synthetic potential.

Sustainable and Scalable Production Methodologies

For any chemical compound to have a significant real-world impact, its synthesis must be both sustainable and scalable. A key future research direction for this compound is the development of production methodologies that adhere to the principles of green chemistry. This includes the use of renewable starting materials, the minimization of waste, and the use of environmentally benign solvents and reagents.

Exploration of Novel Non-Biological Applications

While the initial focus for many heterocyclic compounds is often in the life sciences, the unique properties of this compound make it an attractive candidate for a range of non-biological applications. Its fluorinated pyridine core suggests potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where fluorinated materials can exhibit enhanced stability and performance.

The ability of the pyridine nitrogen and the hydroxyl group to coordinate with metal ions could be exploited in the design of novel ligands for catalysis or as building blocks for metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and catalysis. Furthermore, the compound could be investigated as a functional monomer for the synthesis of advanced polymers with tailored thermal, electronic, or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Methyl 2-fluoro-5-hydroxyisonicotinate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination and esterification steps. For analogs like Methyl 2-amino-5-fluoroisonicotinate, fluorination is achieved via nucleophilic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C . Esterification of the hydroxyl group can be performed with methanol under acidic catalysis. Reaction duration (12–24 hours) and stoichiometric ratios (1:1.2 substrate-to-fluorinating agent) critically impact yield (reported 60–75% for similar compounds). Purity is validated via HPLC (>95%) and NMR .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm substitution patterns and purity. Fluorine shifts typically appear at δ -110 to -120 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHFNO expected m/z 170.03) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity and stability under storage conditions .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DMSO) for stock solutions to avoid hydrolysis. Stability tests for analogs show >90% integrity over 6 months under these conditions .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

- Methodological Answer : Comparative studies of analogs (e.g., Methyl 2-amino-5-fluoroisonicotinate) reveal that fluorine at position 2 and hydroxyl/methoxy groups at position 5 improve binding to metabolic enzymes (e.g., cytochrome P450). Rational design should prioritize substituents that enhance electron-withdrawing effects and hydrogen-bonding capacity. Computational docking (e.g., AutoDock Vina) can predict binding affinities before synthesis .

Q. What strategies resolve discrepancies in reported biological activity data between this compound and its analogs?

- Methodological Answer :

- Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and control for solvent effects (DMSO ≤1% v/v).

- Structural Comparison : Compare IC values against analogs like Methyl 5-bromo-2-fluoroisonicotinate (CAS 1214375-45-7), which has a lower similarity index (0.81) due to bromine’s steric effects .

- Meta-Analysis : Pool data from multiple studies to identify outliers caused by impurities (e.g., unreacted starting materials detected via LC-MS) .

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (70–110°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)) to identify optimal parameters.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at >90% conversion.

- Byproduct Identification : Isolate side products via column chromatography and characterize via C NMR to refine reaction pathways .

Q. What are the key considerations for using this compound in environmental fate studies?

- Methodological Answer :

- Degradation Kinetics : Perform hydrolysis studies at pH 4–10 (25–50°C) to simulate natural conditions. Fluorinated pyridines typically show slower degradation (t > 30 days at pH 7) .

- Ecotoxicology : Use Daphnia magna or algae models to assess LC. Compare with non-fluorinated analogs to isolate fluorine’s impact .

Contradictions and Validation

Q. Why do some studies report conflicting solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. For example, solubility in DMSO is >50 mg/mL at 25°C, but <5 mg/mL in water. Standardize measurements using USP protocols and report solvent, temperature, and agitation method .

Q. How does the presence of the hydroxyl group influence reactivity compared to methoxy or amino substituents?

- Methodological Answer : Hydroxyl groups increase hydrogen-bonding potential but reduce stability under acidic conditions. Methoxy derivatives (e.g., Methyl 5-fluoro-2-methoxyisonicotinate) show higher metabolic stability in liver microsome assays, while amino analogs exhibit stronger enzyme inhibition (e.g., IC = 0.8 μM vs. 2.1 μM for hydroxyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.